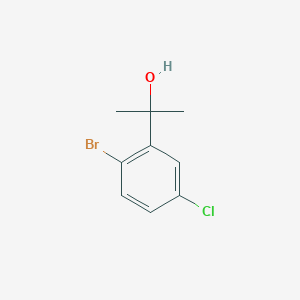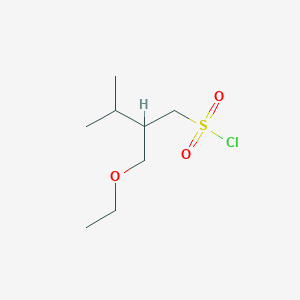![molecular formula C9H10 B13615572 5-Ethynylbicyclo[2.2.1]hept-2-ene](/img/structure/B13615572.png)
5-Ethynylbicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynylbicyclo[2.2.1]hept-2-ene is a bicyclic compound with the molecular formula C9H10. It is a derivative of norbornene, featuring an ethynyl group at the 5-position. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynylbicyclo[2.2.1]hept-2-ene typically involves the following steps:
Starting Material: The synthesis begins with norbornene.
Ethynylation: The ethynyl group is introduced at the 5-position through a series of reactions involving organometallic reagents such as lithium acetylide.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethynylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl group can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5-Ethynylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Ethynylbicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The ethynyl group can participate in reactions with nucleophiles, leading to the formation of new bonds and the modification of existing structures. The compound’s unique bicyclic structure also allows it to interact with enzymes and other proteins, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Vinylbicyclo[2.2.1]hept-2-ene: Similar structure but with a vinyl group instead of an ethynyl group.
5-Methylbicyclo[2.2.1]hept-2-ene: Features a methyl group at the 5-position.
5-Phenylbicyclo[2.2.1]hept-2-ene: Contains a phenyl group at the 5-position.
Uniqueness
5-Ethynylbicyclo[2.2.1]hept-2-ene is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C9H10 |
|---|---|
Molekulargewicht |
118.18 g/mol |
IUPAC-Name |
5-ethynylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C9H10/c1-2-8-5-7-3-4-9(8)6-7/h1,3-4,7-9H,5-6H2 |
InChI-Schlüssel |
RAAQQXNBYPXCRE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1CC2CC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl octahydropyrrolo[2,3-b]pyrrole-1-carboxylate](/img/structure/B13615489.png)













